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molecular formula C8H11N3O2 B1581082 2-Cyano-3-morpholinoacrylamide CAS No. 25229-97-4

2-Cyano-3-morpholinoacrylamide

Cat. No. B1581082
M. Wt: 181.19 g/mol
InChI Key: LLKCXVWITGBXLG-VOTSOKGWSA-N
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Patent
US04146713

Procedure details

A stirred mixture of cyanoacetamide (63 g.), triethylorthoformate (134 g.), morpholine (82.5 g.) and acetonitrile (37.5 ml.) was heated under reflux for 4 hours. The initial reflux temperature was 117° C. and the final reflux temperature was 82° C.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[CH2:7](OC(OCC)OCC)C.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>C(#N)C>[O:20]1[CH2:21][CH2:22][N:17]([CH:7]=[C:3]([C:1]#[N:2])[C:4]([NH2:6])=[O:5])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
134 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
82.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The initial reflux temperature
CUSTOM
Type
CUSTOM
Details
was 117° C.
TEMPERATURE
Type
TEMPERATURE
Details
the final reflux temperature
CUSTOM
Type
CUSTOM
Details
was 82° C.

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C=C(C(=O)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146713

Procedure details

A stirred mixture of cyanoacetamide (63 g.), triethylorthoformate (134 g.), morpholine (82.5 g.) and acetonitrile (37.5 ml.) was heated under reflux for 4 hours. The initial reflux temperature was 117° C. and the final reflux temperature was 82° C.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[CH2:7](OC(OCC)OCC)C.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>C(#N)C>[O:20]1[CH2:21][CH2:22][N:17]([CH:7]=[C:3]([C:1]#[N:2])[C:4]([NH2:6])=[O:5])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
134 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
82.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The initial reflux temperature
CUSTOM
Type
CUSTOM
Details
was 117° C.
TEMPERATURE
Type
TEMPERATURE
Details
the final reflux temperature
CUSTOM
Type
CUSTOM
Details
was 82° C.

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C=C(C(=O)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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